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Compound of Interest

Compound Name: 2-Thiazol-2-yl-benzaldehyde

Cat. No.: B1316073

Disclaimer: A comprehensive structural analysis for the specific molecule, 2-Thiazol-2-yl-
benzaldehyde, is not readily available in public scientific literature and chemical databases.
This guide will therefore focus on the closely related and better-documented isomer, 4-(1,3-
Thiazol-2-yl)benzaldehyde, to provide a representative technical overview for researchers,
scientists, and drug development professionals. The methodologies and principles described
are broadly applicable to the structural elucidation of this class of compounds.

Core Structural and Chemical Properties

The foundational data for 4-(1,3-Thiazol-2-yl)benzaldehyde is summarized below. This
information is critical for its identification and use in further experimental work.
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Property Value Source

Molecular Formula C10H7NOS [1]

Molecular Weight 189.23 g/mol [1]
4-(1,3-thiazol-2-

IUPAC Name [1]
yl)benzaldehyde
C1=CC(=CC=C1C=0)C2=NC=

SMILES [1]
Cs2
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Physical Form Solid

CAS Number 198904-53-9 [1]

Experimental Protocols for Synthesis and
Characterization

Detailed experimental protocols for the specific synthesis of 4-(1,3-Thiazol-2-yl)benzaldehyde
are not published in peer-reviewed journals. However, general and well-established methods
for the synthesis of 2-aryl-thiazoles can be adapted.

General Synthesis via Hantzsch Thioamide Reaction

The most common and versatile method for synthesizing the 2-aryl-thiazole core is the
Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an a-
haloketone. For an aldehyde-substituted aryl-thiazole, a protected aldehyde or a precursor that
can be later converted to an aldehyde is typically used.

Illustrative Protocol:

o Thioamide Formation: A substituted benzamide is treated with a thionating agent like
Lawesson's reagent or Phosphorus Pentasulfide (P2Ss) in a dry, inert solvent such as
toluene or dioxane. The reaction is typically heated to reflux for several hours until the
starting material is consumed (monitored by TLC).
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o Cyclization: The resulting thiobenzamide is then reacted with an a-haloaldehyde or a-
haloketone, such as 2-bromo-1,1-diethoxyethane (a protected form of bromoacetaldehyde),
in a solvent like ethanol or DMF.

o Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under
reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl
acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and
concentrated. The crude product is purified by column chromatography on silica gel.

o Deprotection (if necessary): If a protected aldehyde was used, the protecting group is
removed under appropriate conditions (e.g., acid hydrolysis for an acetal) to yield the final
benzaldehyde product.

Structural Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 'H NMR: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent
(e.g., CDCIs or DMSO-ds). The spectrum is recorded on a 400 MHz or higher spectrometer.
Expected signals would include:

o A singlet for the aldehydic proton between & 9-10 ppm.[2]

o Doublets in the aromatic region (& 7-8.5 ppm) corresponding to the protons on the
benzaldehyde ring.

o Signals for the thiazole ring protons, typically between & 7-8 ppm.

e 13C NMR: A more concentrated sample (~20-30 mg) is used. The spectrum provides
information on all unique carbon atoms. Key signals include:

o The aldehyde carbonyl carbon signal around & 190 ppm.
o Signals for the aromatic and thiazole carbons in the d 110-170 ppm range.

2. Infrared (IR) Spectroscopy:
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» Asmall amount of the solid sample is analyzed using a Fourier Transform Infrared (FTIR)
spectrometer, often using an Attenuated Total Reflectance (ATR) accessory.

» Key characteristic absorption bands to confirm the structure include:
o Astrong C=0 stretching band for the aldehyde at ~1700 cm~1.[2]
o C-H stretching bands for the aldehyde proton around 2830-2695 cm~—1.[2]

o C=C and C=N stretching vibrations for the aromatic and thiazole rings in the 1600-1450
cm~1region.

3. Mass Spectrometry (MS):

o High-resolution mass spectrometry (HRMS), typically using Electrospray lonization (ESI), is
performed to confirm the molecular formula.

e The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into
the mass spectrometer. The observed mass-to-charge ratio (m/z) of the molecular ion
(IM+H]*) should match the calculated exact mass for C1o0HsNOS+.

4. X-Ray Crystallography:

» Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated
solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl
acetate/hexane).

o A selected crystal is mounted on a diffractometer, and diffraction data are collected.

e The data is processed to solve and refine the crystal structure, providing precise information
on bond lengths, bond angles, and intermolecular interactions in the solid state. Although no
crystal structure is publicly available for 4-(1,3-Thiazol-2-yl)benzaldehyde, this technique
would provide the most definitive structural analysis.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the analysis
of aryl-thiazole aldehydes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-depth Structural Analysis of Thiazolyl
Benzaldehydes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316073#2-thiazol-2-yl-benzaldehyde-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_1_3-Thiazol-2-yl_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-_1_3-Thiazol-2-yl_benzaldehyde
https://www.orgchemboulder.com/Spectroscopy/specttutor/ex7.shtml
https://www.benchchem.com/product/b1316073#2-thiazol-2-yl-benzaldehyde-structural-analysis
https://www.benchchem.com/product/b1316073#2-thiazol-2-yl-benzaldehyde-structural-analysis
https://www.benchchem.com/product/b1316073#2-thiazol-2-yl-benzaldehyde-structural-analysis
https://www.benchchem.com/product/b1316073#2-thiazol-2-yl-benzaldehyde-structural-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1316073?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

